5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of cyclopentanone with phenylhydrazine to form a hydrazone intermediate, followed by cyclization with an appropriate reagent to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl or cyclopentylidene rings.
Scientific Research Applications
4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazol-5(4H)-one: Lacks the cyclopentylidene group, which may result in different chemical and biological properties.
4-Cyclopentylidene-3-methylisoxazol-5(4H)-one: Similar structure but with a methyl group instead of a phenyl group, potentially altering its reactivity and applications.
Uniqueness
4-Cyclopentylidene-3-phenylisoxazol-5(4H)-one’s unique combination of cyclopentylidene and phenyl groups attached to the isoxazole ring may confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
36771-30-9 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-cyclopentylidene-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H13NO2/c16-14-12(10-6-4-5-7-10)13(15-17-14)11-8-2-1-3-9-11/h1-3,8-9H,4-7H2 |
InChI Key |
JLNCMFLVMQQZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2C(=NOC2=O)C3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.